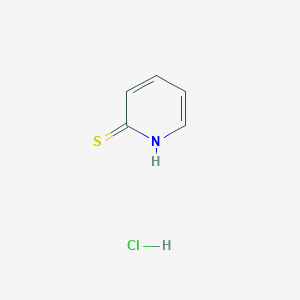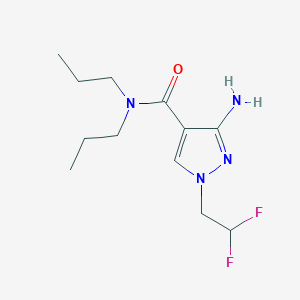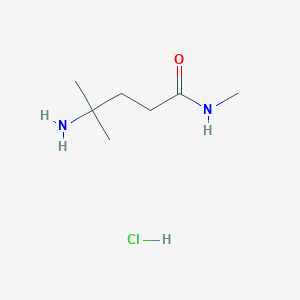
Pyridine-2-thiol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2-thiol hydrochloride is a chemical compound with the molecular formula C5H5NS·HCl. It is a derivative of pyridine, where a thiol group (-SH) is attached to the second carbon of the pyridine ring, and it is often used in its hydrochloride salt form. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base, followed by acidification to obtain the hydrochloride salt. Another method includes the reaction of 2-bromopyridine with thiourea, followed by hydrolysis and acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to pyridine-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral activities.
作用机制
The mechanism of action of pyridine-2-thiol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction can disrupt the enzyme’s function, leading to various biological effects. For example, it has been shown to inhibit cathepsin B, a thiol protease involved in protein degradation and turnover .
相似化合物的比较
Pyridine-2-thiol hydrochloride can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but without the hydrochloride salt form.
Pyridine-2-thiol: The base form without the hydrochloride.
Thiopyrimidines: Compounds with a similar thiol group but a different heterocyclic ring structure.
Uniqueness: this compound is unique due to its combination of the pyridine ring and the thiol group, which imparts specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its base form or other similar compounds .
属性
分子式 |
C5H6ClNS |
|---|---|
分子量 |
147.63 g/mol |
IUPAC 名称 |
1H-pyridine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |
InChI 键 |
DEFWQDPUUKMPRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=S)NC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)

![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)

![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)
